![molecular formula C17H23N3O3S B2970608 N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260904-75-3](/img/structure/B2970608.png)
N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
Scientific Research Applications
Antimicrobial Activity : A study reported the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, including similar compounds, which showed promising antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material and showed activity comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Cytokine Regulation : A pyrimidylpiperazine derivative, structurally similar to the compound , was identified as a dual cytokine regulator. This compound effectively inhibited tumor necrosis factor-alpha and increased interleukin-10 production, offering potential applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).
Cancer Research : Compounds structurally related to the query chemical have been synthesized and evaluated for anticancer activities. One study synthesized analogues of aminopterin and folic acid, demonstrating significant in vitro and in vivo anticancer activity (Su et al., 1986).
Enzyme Inhibition for Cancer Therapy : Research on dual thymidylate synthase and dihydrofolate reductase inhibitors, involving the synthesis of thieno[2,3-d]pyrimidine antifolates, suggests potential applications in cancer therapy. The study identified compounds with significant inhibitory effects on both human thymidylate synthase and dihydrofolate reductase (Gangjee et al., 2008).
Anti-Inflammatory Activity : Various heterocyclic systems including pyrimidinone derivatives have been synthesized for potential use as anti-inflammatory agents. These compounds, synthesized using citrazinic acid as a starting material, have shown promising anti-inflammatory activity, comparable to standard drugs (Amr et al., 2007).
properties
IUPAC Name |
N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11(2)9-20-16(22)15-13(7-8-24-15)19(17(20)23)10-14(21)18-12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUILAHBHAFMEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
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